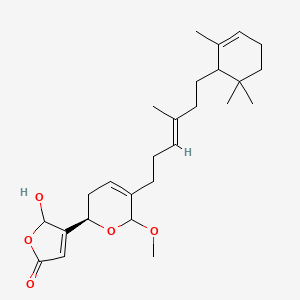

Luffariolide H

Description

Luffariolide H is a bioactive sesterterpenoid isolated from marine sponges of the genus Luffariella (order Dictyoceratidae). It belongs to the manoalide family, characterized by a γ-lactone ring fused to a linear or cyclic aliphatic chain. This compound and its analogs are known for diverse biological activities, including anti-inflammatory, antimicrobial, antitumor, and anti-biofouling properties .

Properties

Molecular Formula |

C26H38O5 |

|---|---|

Molecular Weight |

430.6 g/mol |

IUPAC Name |

2-hydroxy-3-[(2R)-6-methoxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one |

InChI |

InChI=1S/C26H38O5/c1-17(11-13-21-18(2)9-7-15-26(21,3)4)8-6-10-19-12-14-22(30-25(19)29-5)20-16-23(27)31-24(20)28/h8-9,12,16,21-22,24-25,28H,6-7,10-11,13-15H2,1-5H3/b17-8+/t21?,22-,24?,25?/m1/s1 |

InChI Key |

ROWRTPPXNRLNTJ-HNWCXRNUSA-N |

Isomeric SMILES |

CC1=CCCC(C1CC/C(=C/CCC2=CC[C@@H](OC2OC)C3=CC(=O)OC3O)/C)(C)C |

Canonical SMILES |

CC1=CCCC(C1CCC(=CCCC2=CCC(OC2OC)C3=CC(=O)OC3O)C)(C)C |

Synonyms |

luffariolide H |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

Luffariolide C and Derivatives

- Luffariolide C : Contains a cyclohexene ring and a γ-lactone moiety. Key features include a 3R,4R absolute configuration and E-geometry at Δ<sup>10</sup> and Δ<sup>14</sup> double bonds .

- 14,18-Seco-Luffariolide C (Compound 6) : A derivative with a cleaved cyclohexene ring, forming an additional Δ<sup>18</sup>=C<sup>19</sup> double bond (Z-geometry at Δ<sup>6</sup>). Shares the 3R,4R configuration with Luffariolide C but differs in methyl group shifts (Me-20: δH 1.68 vs. 0.99 in Luffariolide C) .

Luffariolides A, B, E, and F

- Luffariolides A and B: Lack the 5-hydroxy group on the furan-2-one ring compared to luffariellolide. The aliphatic bridge connects the furanone and trimethylcyclohexene rings .

- Luffariolide F : Features a hydroxymethyl group at C4 and an aliphatic bridge attached at C5 instead of C4, altering steric and electronic properties .

Thorectidaeolide C (Compound 4)

- Contains a C-11 hydroxy group, similar to luffariolide G and tasnemoxide A. The Δ<sup>9,10</sup> double bond adopts E-geometry (J = 15.6 Hz) .

Aplysinoplides A–C

- Aplysinoplides A and B: Structurally akin to luffariellolide but differ in trimethylcyclohexene functionalization.

- Aplysinoplide C: Resembles luffariolide but lacks the C24 aldehyde critical for phospholipase A2 (PLA2) inhibition .

Bioactivity and Cytotoxicity

Key Findings:

- Cytotoxicity : Luffariolides A, B, E, and F exhibit moderate activity (IC50 ~3–4 µM), while Luffariolide C and its seco-derivative are inactive (IC50 >10 µM). This suggests that ring integrity and substituent positioning are critical for bioactivity .

- Enzyme Inhibition: Aplysinoplides A and B lack PLA2 inhibitory activity, unlike manoalide, emphasizing the necessity of the C24 aldehyde group for enzyme interaction .

Stereochemical and Functional Group Influences

- Double Bond Geometry : E- vs. Z-geometry (e.g., Δ<sup>6</sup> in 14,18-seco-Luffariolide C) impacts molecular rigidity and target binding .

- Optical Rotation : Similar optical rotations ([α]D +3.9 for Luffariolide C and its seco-derivative) confirm shared chiral centers despite structural modifications .

Q & A

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.